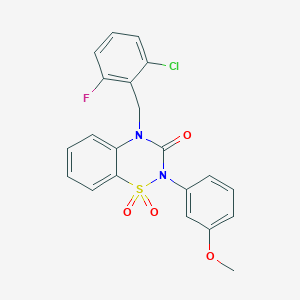

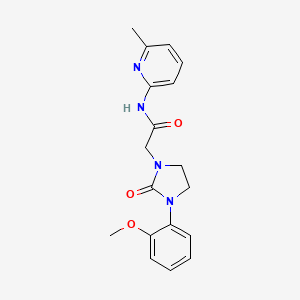

![molecular formula C17H25NO5S2 B2543981 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097920-85-7](/img/structure/B2543981.png)

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various sulfonamide derivatives featuring a piperidine moiety has been extensively studied. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Similarly, other studies have reported the condensation of piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides, such as p-chlorobenzene sulfonylchloride, p-toluenesulfonyl chloride, and 2-nitro benzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as the base . These methods highlight the versatility of sulfonyl chlorides in synthesizing sulfonamide derivatives with potential biological activities.

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structures of these synthesized compounds. The crystallographic data analysis of one such compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed that it crystallizes in the monoclinic space group P2(1)/c with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . This structural motif is consistent across various derivatives, as seen in the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which also exhibits a chair conformation for the piperidine ring and a classic tetrahedral geometry around the sulfur atom . The presence of inter and intramolecular hydrogen bonds contributes to the stability of these structures.

Chemical Reactions Analysis

The chemical reactivity of these sulfonamide derivatives is influenced by the nature of the substituents on the benzhydryl and sulfonamide rings. For example, the antimicrobial activity of the synthesized compounds against bacterial and fungal pathogens of tomato plants was found to be dependent on the substitutions on the benzhydryl ring and sulfonamide ring . Additionally, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involved the substitution at the oxygen atom with different electrophiles, indicating the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom are indicative of the compounds' three-dimensional arrangement, which can affect their physical properties such as solubility and melting point. The presence of various functional groups, such as sulfonyl and nitro groups, can also influence the chemical properties, including reactivity and biological activity. For instance, the novel (4-piperidin-1-yl)-phenyl sulfonamides showed potent activity on the human beta(3)-adrenergic receptor, demonstrating the significance of the sulfonamide group in medicinal chemistry .

properties

IUPAC Name |

1-[4-[3-(2-methylpropylsulfonyl)piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S2/c1-13(2)12-24(20,21)17-5-4-10-18(11-17)25(22,23)16-8-6-15(7-9-16)14(3)19/h6-9,13,17H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPZAWIXVHEMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)

![6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2543903.png)

![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)